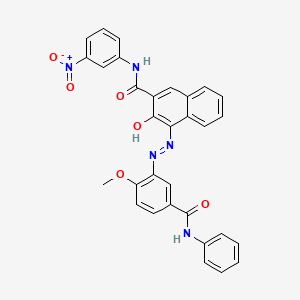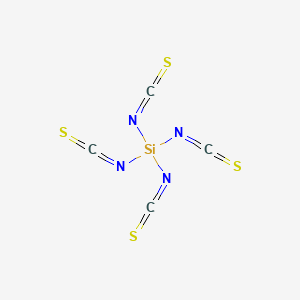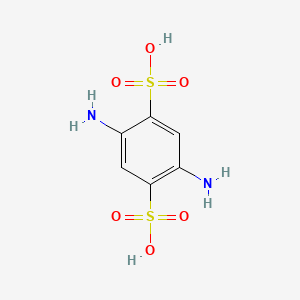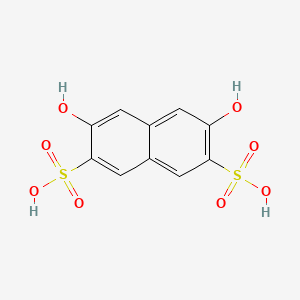
Bismuth(3+) neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth(3+) neodecanoate, also known as bismuth trineodecanoate, is an organo-metallic compound with the molecular formula Bi(C10H19O2)3. It is a colorless to yellow viscous liquid with a molecular weight of 722.75 g/mol. This compound is primarily used in applications requiring non-aqueous solubility, such as solar energy and water treatment .
Mechanism of Action
Target of Action
Bismuth(3+) neodecanoate, also known as Bismuth(III) neodecanoate, is primarily used as a catalyst in the synthesis of certain types of polymers . It targets the reaction process of synthesizing thermoplastic polyurethanes and polysiloxanes .
Mode of Action
The mode of action of this compound involves accelerating the urethane reaction and cure when used as a co-catalyst with a tertiary amine . It interacts with its targets, the reactants in the synthesis process, to speed up the reaction and enhance the efficiency of the polymerization process .
Biochemical Pathways
It is known that it plays a crucial role in the synthesis of thermoplastic polyurethanes and polysiloxanes . These polymers have various applications in the manufacturing of flexible foams, elastomers, and custom polymers.
Pharmacokinetics
The elimination from blood displays multi-compartment pharmacokinetics .
Result of Action
The result of this compound’s action is the successful synthesis of thermoplastic polyurethanes and polysiloxanes . These polymers have a wide range of applications in various industries, including automotive, construction, and textiles.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be used only in well-ventilated areas due to its potential for producing harmful fumes . Additionally, it should be stored properly to maintain its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth(3+) neodecanoate can be synthesized through a reaction between neodecanoic acid and bismuth hydroxide. The process involves mixing and stirring neodecanoic acid with bismuth hydroxide, followed by heating the mixture to 150°C for about 5 hours. The resulting turbid solution is then extracted using an organic solvent such as normal hexane, toluene, or xylene. The organic phase is subjected to distillation under reduced pressure to remove any remaining solvent and water, yielding this compound as a brown, thick jelly .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Bismuth(3+) neodecanoate primarily undergoes catalytic reactions. It is used as a catalyst in the synthesis of thermoplastic polyurethanes and polysiloxanes. The compound facilitates the reaction between polycaprolactone diols, diisocyanates, and diols with anthracene groups to form polyurethanes. It also catalyzes the reaction between hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate to form polysiloxanes .
Common Reagents and Conditions:
Polyurethanes Synthesis: Polycaprolactone diols, diisocyanates, and diols with anthracene groups.
Polysiloxanes Synthesis: Hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate.
Major Products:
Thermoplastic Polyurethanes: Used in various industrial applications due to their flexibility and durability.
Polysiloxanes: Used in sealants, adhesives, and coatings.
Scientific Research Applications
Bismuth(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of polyurethanes and polysiloxanes.
Biology and Medicine: Bismuth-based compounds, including this compound, are explored for their potential in biomedical applications such as drug delivery, imaging, and cancer therapy.
Comparison with Similar Compounds
- Bismuth(III) acetate
- Bismuth(III) benzoate
- Bismuth(III) citrate
- Bismuth(III) trifluoromethanesulfonate
Comparison: Bismuth(3+) neodecanoate is unique due to its specific application in non-aqueous solubility and its role as a catalyst in the synthesis of polyurethanes and polysiloxanes. Unlike other bismuth compounds, it is particularly effective in reactions involving organic solvents and provides enhanced stability and efficiency in industrial applications .
Properties
CAS No. |
34364-26-6 |
|---|---|
Molecular Formula |
C30H57BiO6 |
Molecular Weight |
722.7 g/mol |
IUPAC Name |
bismuth;2,2-dimethyloctanoate |
InChI |
InChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI Key |
TUQRJVHQQXIPMN-UHFFFAOYSA-K |
SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Bi+3] |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Bi+3] |
Key on ui other cas no. |
34364-26-6 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Bismuth(III) neodecanoate synthesized and characterized?
A1: Bismuth(III) neodecanoate can be synthesized via the co-reaction of bismuth oxide, neodecanoic acid, and acetic anhydride []. This method has proven effective in producing the desired compound. The synthesized Bi(Ne)3 can be characterized using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA) []. FTIR provides insights into the functional groups present within the molecule, confirming its structure. Meanwhile, EA accurately determines the elemental composition, verifying the purity and stoichiometry of the synthesized compound.
Q2: What are the applications of Bismuth(III) neodecanoate?
A2: Research highlights Bismuth(III) neodecanoate's potential as a thermal stabilizer for poly(vinyl chloride) (PVC) []. It significantly improves the initial color and long-term stability of PVC. This stabilizing effect is attributed to Bi(Ne)3's ability to act in two ways. First, it effectively absorbs hydrogen chloride (HCl) generated during PVC degradation. Second, it displaces labile chlorine atoms within the PVC molecular chains, further enhancing its stability []. This dual-action mechanism makes Bi(Ne)3 a promising candidate for improving the lifespan and performance of PVC materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


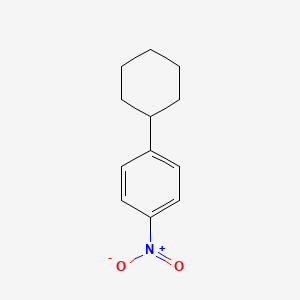

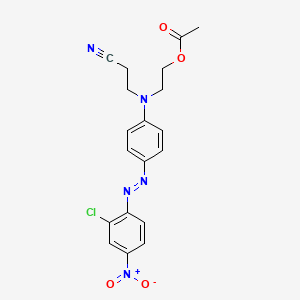
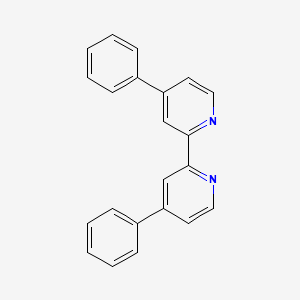
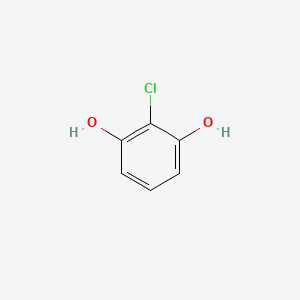
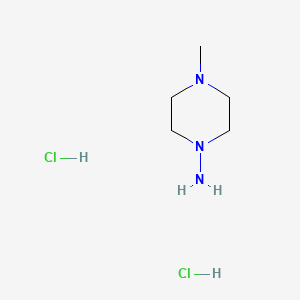
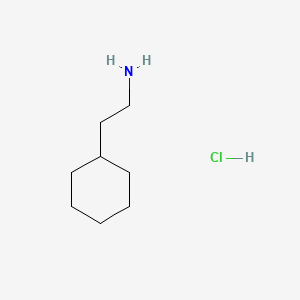
![(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane](/img/structure/B1584403.png)
![7,18-bis(4-methoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584406.png)
